molecular formula C21H14O6 B2608766 (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 858766-87-7

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2608766
CAS No.: 858766-87-7
M. Wt: 362.337
InChI Key: ZYPFKFYCWXIVBM-ODLFYWEKSA-N
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Description

(Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a furan ring, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves a multi-step process:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.

  • Introduction of the Methoxybenzylidene Group: : The next step involves the introduction of the methoxybenzylidene group. This can be done via a Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with the benzofuran derivative in the presence of a base such as piperidine.

  • Formation of the Furan-2-Carboxylate Moiety: : Finally, the furan-2-carboxylate group is introduced through esterification reactions, typically involving the reaction of the benzofuran derivative with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system and potential for electronic interactions.

Mechanism of Action

The mechanism by which (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxybenzylidene moiety could facilitate binding to hydrophobic pockets, while the furan and benzofuran rings might participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological activity.

    (Z)-2-(4-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate: Contains a methyl group instead of a methoxy group, which may affect its electronic properties and interactions.

Uniqueness

The presence of the methoxy group in (Z)-2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate enhances its electron-donating ability, potentially increasing its reactivity in certain chemical reactions and its binding affinity in biological systems. This makes it a unique candidate for various applications compared to its analogs.

Properties

IUPAC Name

[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)11-19-20(22)16-9-8-15(12-18(16)27-19)26-21(23)17-3-2-10-25-17/h2-12H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPFKFYCWXIVBM-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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